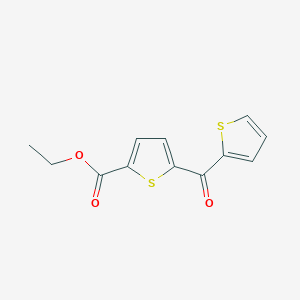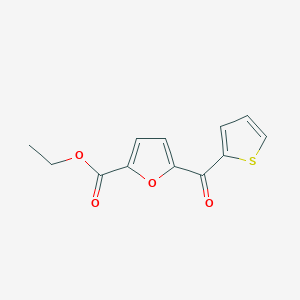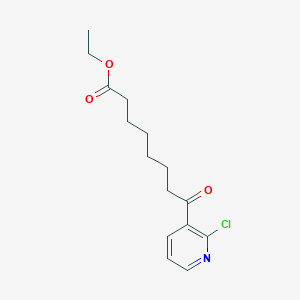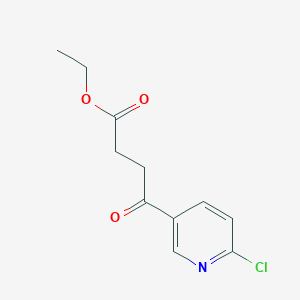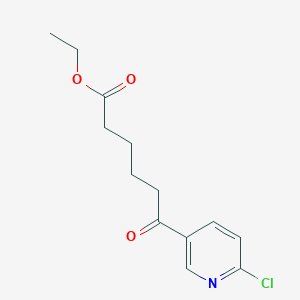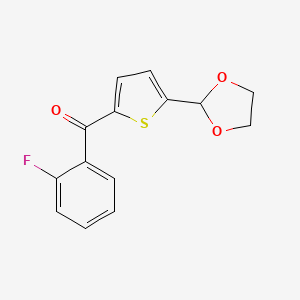
5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene, also known as this compound or 5-dioxolan-2-yl-2-fluorobenzoylthiophene, is a small molecule that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, which means it contains both carbon and oxygen atoms in its ring structure. This compound is a relatively new compound, first synthesized in 2018. Since then, it has been used in a number of research studies, particularly in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
1. Applications in Material Science and Pharmaceuticals
Thiophene derivatives, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene, have been explored for their wide range of applications in material science and pharmaceuticals. Their biological activities span across various areas such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal activities. Moreover, their polymeric forms are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
2. Exploration in Antimicrobial Activities
Research into thiophene derivatives has shown their potential as antimicrobial agents. The synthesis and characterization of new thiophene-containing compounds have revealed promising antibacterial and antifungal activities, especially against gram-negative bacteria like E. coli and certain fungi (Mabkhot et al., 2017).
3. Inhibition of Tubulin Polymerization
Thiophene derivatives have been found to inhibit tubulin polymerization, a mechanism that is significant in the development of anticancer drugs. Specific thiophene derivatives have shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis (Romagnoli et al., 2006).
4. Electron Transfer Reactions for Polymerization
Highly conjugated thiophene derivatives are involved in photoinduced electron transfer reactions. These reactions are crucial for initiating cationic polymerization and the formation of conjugated polymers, which have applications in various fields including electronics and materials science (Aydoğan et al., 2012).
5. Electrochromic Properties
Thiophene derivatives are studied for their electrochromic properties. Polymers derived from these compounds exhibit electrochromism, which is the ability to change color when an electric field is applied. This property is particularly useful in the development of electrochromic devices, such as smart windows and displays (Hu et al., 2019).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTOVORUMNJENZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641928 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-35-8 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
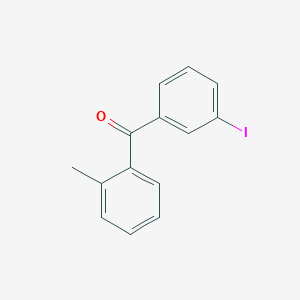



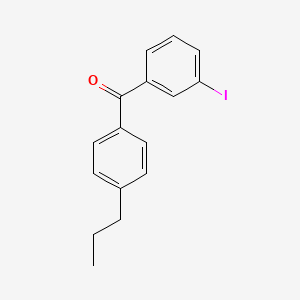

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
